Trisulfide, bis(1,1-dimethylethyl)

Catalog No.
S1487697
CAS No.
4253-90-1
M.F
C8H18S3
M. Wt
210.4 g/mol
Availability
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Trisulfide, bis(1,1-dimethylethyl)

CAS Number

4253-90-1

Product Name

Trisulfide, bis(1,1-dimethylethyl)

IUPAC Name

2-(tert-butyltrisulfanyl)-2-methylpropane

Molecular Formula

C8H18S3

Molecular Weight

210.4 g/mol

InChI

InChI=1S/C8H18S3/c1-7(2,3)9-11-10-8(4,5)6/h1-6H3

InChI Key

NYLJHRUQFXQNPN-UHFFFAOYSA-N

SMILES

CC(C)(C)SSSC(C)(C)C

Synonyms

di-tert-butyl trisulphide;Di-tert-butyl trisulfide;Di-tert-butyl pertrisulfide;Einecs 224-226-6;Trisulfide, bis(1,1-dimethylethyl)

Canonical SMILES

CC(C)(C)SSSC(C)(C)C

Trisulfide, bis(1,1-dimethylethyl), also known as bis(1,1-dimethyl-ethyl) trisulfide, is an organic compound with the molecular formula C8H18S3C_8H_{18}S_3. This compound features a trisulfide functional group, characterized by three sulfur atoms connected in a chain, with two 1,1-dimethylethyl groups attached to the terminal sulfur atoms. It is a colorless to pale yellow liquid with a distinct odor. This compound is part of a broader class of organosulfur compounds that are known for their diverse chemical properties and biological activities.

Typical of sulfur-containing compounds:

  • Decomposition: Upon heating, trisulfides can decompose into smaller sulfides and thiols. The thermal stability of trisulfides is lower than that of disulfides due to the weaker sulfur-sulfur bonds.
  • Oxidation: Trisulfide compounds can be oxidized to form sulfoxides or sulfones. For instance, oxidation with peracids can yield sulfoxides.
  • Thiol–Disulfide Exchange: This reaction involves the exchange of sulfur atoms between thiols and disulfides, which is significant in biological systems for protein folding and stability.

Trisulfide, bis(1,1-dimethylethyl) exhibits notable biological activities:

  • Antioxidant Properties: Compounds containing trisulfide groups have been studied for their potential antioxidant effects, which can mitigate oxidative stress in biological systems.
  • Cyanide Antidote: Similar to dimethyl trisulfide, this compound has shown promise in detoxifying cyanide by converting it into less harmful thiocyanate.
  • Allergenic Potential: There are indications that this compound may cause skin sensitization and irritation upon exposure, highlighting the need for caution in handling it.

The synthesis of trisulfide, bis(1,1-dimethylethyl) can be achieved through various methods:

  • Direct Sulfurization: This method involves the reaction of 1,1-dimethylethyl thiol with elemental sulfur under controlled conditions. The reaction typically requires heating and may involve catalysts to promote the formation of the trisulfide.
  • Disulfide Precursor Method: Starting from bis(1,1-dimethylethyl) disulfide, further reaction with sulfur or thiol compounds can yield the corresponding trisulfide.
  • S-S Coupling Reactions: Recent literature has suggested methods involving S-S coupling reactions using disulfides as precursors to synthesize unsymmetrical trisulfides under mild conditions .

Trisulfide, bis(1,1-dimethylethyl) finds applications in various fields:

  • Agricultural Chemistry: It is used as a component in formulations designed to attract specific insect species for pest control.
  • Pharmaceuticals: Its potential as an antidote for cyanide poisoning positions it as a candidate for further pharmaceutical development.
  • Flavoring Agents: Due to its distinctive odor profile, it may also be explored in food chemistry for flavor enhancement.

Interaction studies involving trisulfide, bis(1,1-dimethylethyl) often focus on its reactivity with biological molecules:

  • Protein Interactions: Research has indicated that trisulfides can participate in thiol-disulfide exchange reactions within proteins, influencing protein structure and function.
  • Toxicological Assessments: Studies have evaluated its inhalation toxicity and potential health risks associated with exposure through various routes .

Trisulfide, bis(1,1-dimethylethyl) is part of a larger family of organosulfur compounds. Below is a comparison with similar compounds:

Compound NameMolecular FormulaKey Characteristics
Dimethyl TrisulfideC2H6S3C_2H_6S_3Simplest organic trisulfide; foul odor; found in food
Bis(1,1-dimethylethyl) DisulfideC8H18S2C_8H_{18}S_2Precursor to trisulfides; involved in thiol exchange
Dimethyl DisulfideC2H6S2C_2H_6S_2Used in organic synthesis; has different reactivity

Uniqueness

Trisulfide, bis(1,1-dimethylethyl) is unique due to its specific combination of three sulfur atoms and two bulky 1,1-dimethylethyl groups. This configuration influences its chemical reactivity and biological interactions distinctly compared to simpler sulfides or disulfides. Its potential applications as an antidote and in agricultural chemistry further highlight its significance within the organosulfur compound family.

XLogP3

3.3

Other CAS

4253-90-1

Wikipedia

Tert-Butyl trisulfide

Dates

Modify: 2023-07-17

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